1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, an oxadiazole moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting with the construction of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the thiophene group can be attached via cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or hydrazines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Substituted pyrrolidines or other derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for its potential therapeutic effects in treating various diseases.
Industry: Its unique chemical structure makes it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole ring can bind to enzymes or receptors, modulating their activity, while the thiophene group may interact with cellular components to induce biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of thiophene.
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone: Similar structure but with a pyridine group instead of thiophene.
Uniqueness: 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its thiophene group, in particular, imparts unique electronic and steric effects that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(5-9-2-4-18-7-9)15-3-1-10(6-15)12-13-8-17-14-12/h2,4,7-8,10H,1,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACSKGGXUKQDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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